1-Tetradecylphenanthrene
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Overview
Description
1-Tetradecylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is characterized by the presence of a tetradecyl group attached to the phenanthrene core. Phenanthrene itself is known for its applications in the production of dyes, plastics, pesticides, explosives, and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tetradecylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in a non-polar solvent like dichloromethane or carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Tetradecylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like chromic acid or potassium permanganate.
Reduction: Reduction reactions can convert it to dihydro derivatives using hydrogen gas and catalysts like Raney nickel.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the 9 and 10 positions of the phenanthrene ring
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene, 9-Nitrophenanthrene, 2-Phenanthrenesulfonic acid
Scientific Research Applications
1-Tetradecylphenanthrene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying the reactivity of PAHs.
Biology: Investigated for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-tetradecylphenanthrene involves its interaction with cellular components, particularly through its aromatic structure. It can intercalate into DNA, disrupting normal cellular processes. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane integrity and function. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzymatic activities .
Comparison with Similar Compounds
Phenanthrene: The parent compound, known for its stability and aromatic properties.
1,10-Phenanthroline: A derivative with nitrogen atoms in the ring, used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another aromatic compound with similar coordination properties but different structural features
Uniqueness of 1-Tetradecylphenanthrene: this compound stands out due to its long alkyl chain, which imparts unique hydrophobic properties and influences its interactions with biological membranes and macromolecules.
Properties
CAS No. |
104522-53-4 |
---|---|
Molecular Formula |
C28H38 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1-tetradecylphenanthrene |
InChI |
InChI=1S/C28H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24-19-16-21-28-26-20-15-14-18-25(26)22-23-27(24)28/h14-16,18-23H,2-13,17H2,1H3 |
InChI Key |
RWHMDYTXLVTNFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C2C=CC3=CC=CC=C3C2=CC=C1 |
Origin of Product |
United States |
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